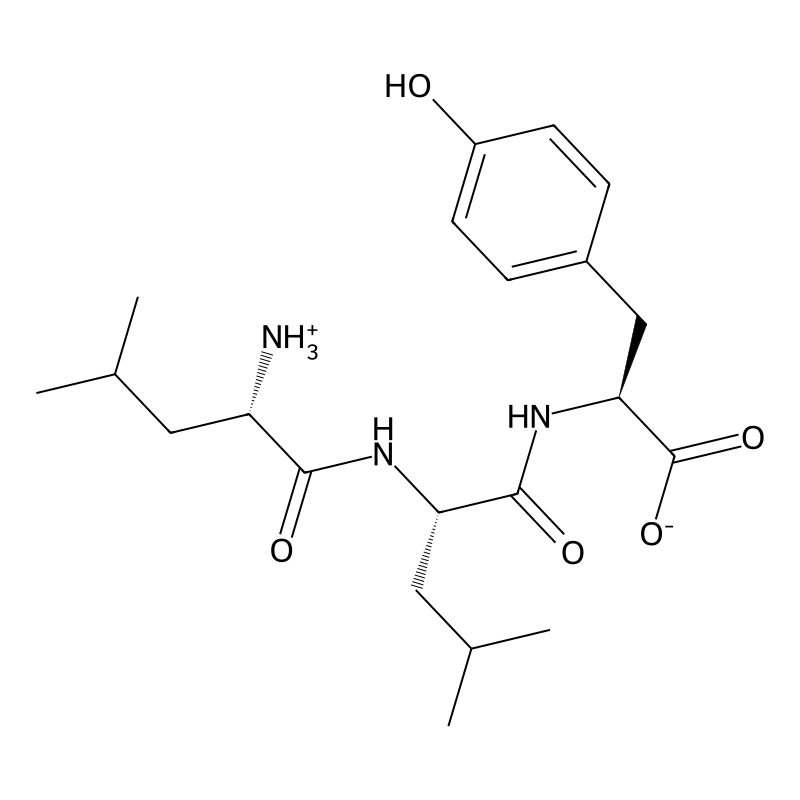

Leucyl-leucyl-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Protease Studies:

Proteases are enzymes that break down proteins into smaller peptides and amino acids. LLT, with its defined structure and composition, can be used as a substrate for studying protease activity. Researchers can monitor the rate of LLT degradation by specific proteases to understand their function and potential inhibitors [].

Model for Peptide-Protein Interactions:

LLT's simple structure can serve as a model system for studying how peptides interact with proteins. By observing how LLT binds to specific protein targets, researchers can gain insights into protein-protein interactions crucial for various cellular processes [].

Potential Role in Bitter Taste Perception:

L-leucine and L-tyrosine are known to contribute to the perception of bitterness. LLT, containing both these amino acids, might be involved in bitter taste detection. Research investigating the interaction of LLT with taste receptors could shed light on the mechanisms of bitter taste perception [].

Applications in Peptide Combinatorial Libraries:

Peptide combinatorial libraries (PCLs) are collections of diverse peptides used for drug discovery. LLT, with its specific amino acid sequence, could be a building block for constructing PCLs. Researchers can then screen these libraries to identify peptides with desired biological activities [].

Leucyl-leucyl-tyrosine is a tripeptide composed of two L-leucine residues and one L-tyrosine residue linked by peptide bonds. Its chemical formula is and it is categorized under bioactive peptides due to its potential physiological effects. This compound is structurally related to other peptides derived from L-leucine and L-tyrosine, both of which are essential amino acids involved in various biological processes, including protein synthesis and neurotransmitter production .

Leucyl-leucyl-tyrosine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support. After the desired sequence is assembled, the protecting groups are removed to yield the final product. Alternative methods include liquid-phase synthesis and enzymatic synthesis using specific peptidases that can catalyze the formation of peptide bonds between amino acids .

Leucyl-leucyl-tyrosine has potential applications in various fields:

- Nutraceuticals: It may be used in dietary supplements aimed at enhancing athletic performance or cognitive function.

- Pharmaceuticals: Its components could be explored for therapeutic uses related to neurotransmitter regulation or muscle recovery.

- Cosmetics: Due to its potential antioxidant properties from L-tyrosine, it might be included in skincare formulations aimed at reducing oxidative stress on the skin .

Leucyl-leucyl-tyrosine shares structural similarities with several other peptides derived from L-leucine and L-tyrosine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Molecular Formula | Unique Features |

|---|---|---|---|

| Leucyl-leucyl-tyrosine | Leu-Leu-Tyr | Contains two leucines and one tyrosine | |

| Leucyl-tyrosine | Leu-Tyr | Dipeptide form; fewer amino acids | |

| Tyrosyl-leucine | Tyr-Leu | Different arrangement; emphasizes tyrosine first | |

| Tripeptide (generic) | Varies | Varies | General term; lacks specific sequence information |

Leucyl-leucyl-tyrosine's unique structure with two consecutive leucines distinguishes it from other related compounds, potentially enhancing its biological effects compared to simpler dipeptides.

Purity

XLogP3

Exact Mass

Appearance

Storage

Sequence

Wikipedia

Dates

2: Geva M, Frolow F, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Enantiomorphous crystals of leucine-leucine-tyrosine. J Am Chem Soc. 2003 Jan 22;125(3):696-704. PubMed PMID: 12526669.

3: Migliore-Samour D, Roch-Arveiller M, Tissot M, Jazziri M, Keddad K, Giroud JP, Jollès P. Effects of tripeptides derived from milk proteins on polymorphonuclear oxidative and phosphoinositide metabolisms. Biochem Pharmacol. 1992 Aug 18;44(4):673-80. PubMed PMID: 1324681.

4: Geva M, Eisenstein M, Addadi L. Antibody recognition of chiral surfaces. Structural models of antibody complexes with leucine-leucine-tyrosine crystal surfaces. Proteins. 2004 Jun 1;55(4):862-73. PubMed PMID: 15146485.